Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate
CAS No.:
Cat. No.: VC13782567
Molecular Formula: C16H12BrNO2S
Molecular Weight: 362.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrNO2S |
|---|---|
| Molecular Weight | 362.2 g/mol |
| IUPAC Name | benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate |
| Standard InChI | InChI=1S/C16H12BrNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
| Standard InChI Key | YTZRQQZGMXDBHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br |
Introduction
Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate is a chemical compound that belongs to the carbamate class. It is specifically a phenylmethyl ester of carbamic acid, where the carbamate moiety is attached to a 5-bromobenzo[b]thien-2-yl group. This compound is of interest in organic chemistry due to its unique structure and potential applications in pharmaceuticals or materials science.
Synthesis and Preparation
The synthesis of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate typically involves the reaction of 5-bromobenzo[b]thien-2-amine with phenylmethyl chloroformate in the presence of a base. This reaction is a common method for forming carbamates from amines.
Potential Applications
While specific applications of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate are not widely documented, compounds with similar structures are often explored for their biological activities, such as anticancer or antimicrobial properties. The presence of a bromine atom and the benzo[b]thiophene ring system could make it a candidate for further modification or as an intermediate in the synthesis of more complex molecules.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 362.24 g/mol | |
| Physical Appearance | White powder | |
| Chemical Structure | Carbamate linked to 5-bromobenzo[b]thien-2-yl with phenylmethyl ester |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume